molecular formula C13H12N4O3S B2618693 N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251620-29-7

N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2618693
CAS No.: 1251620-29-7
M. Wt: 304.32
InChI Key: IJXIZFGOZFYIAC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a chemical compound designed for research and development, particularly in the field of antimalarial drug discovery. This compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide group, a scaffold recognized for its diverse biological activities and presence in various pharmacologically active agents . The primary research value of this compound lies in its potential application against Plasmodium falciparum , the most lethal malaria-causing parasite. Its mechanism of action is hypothesized to involve the inhibition of key parasitic enzymes, such as falcipain-2 (FP-2) . Falcipain-2 is a cysteine protease that is essential for the parasite's life cycle, as it plays a critical role in hemoglobin hydrolysis within the trophozoite stage . Inhibiting this enzyme disrupts the parasite's nutrient source, hindering its growth and survival . The structural motif of the triazolopyridine core is a significant building block in medicinal chemistry, found in several therapeutic agents, and is known for its wide spectrum of pharmacological properties . The sulfonamide functional group is a common feature in many effective antimalarial drugs, contributing to low toxicity and excellent biological activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to comply with all applicable local and international regulations for the safe handling and use of this chemical.

Properties

IUPAC Name

N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-20-11-4-2-10(3-5-11)16-21(18,19)12-6-7-13-15-14-9-17(13)8-12/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXIZFGOZFYIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods: For industrial production, the scale-up of these reactions can be achieved by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve yields, making it a viable method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the triazole ring and the sulfonamide group, which can participate in nucleophilic and electrophilic reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of sulfoxides or sulfones, while reduction reactions can yield amines or alcohols.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds containing the triazole and sulfonamide moieties. For instance, derivatives of pyridine-3-sulfonamide have shown promising results against various fungal strains, including Candida albicans and Rhodotorula mucilaginosa. These compounds exhibited minimum inhibitory concentrations (MIC) of ≤ 25 µg/mL, outperforming traditional antifungal agents like fluconazole .

Key Findings:

  • Mechanism of Action: The antifungal activity is attributed to the inhibition of fungal enzymes essential for cell wall synthesis.
  • Case Studies: A series of synthesized compounds derived from pyridine-3-sulfonamide demonstrated enhanced efficacy against resistant fungal strains.

Antimalarial Potential

In silico studies and subsequent biological evaluations have identified N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide as a candidate for antimalarial drug development. Virtual screening methods targeted falcipain-2, a crucial enzyme in the malaria parasite's lifecycle. Selected compounds showed significant in vitro activity against Plasmodium falciparum, with IC50 values as low as 2.24 µM .

Key Findings:

  • Compound Library: A virtual library of over 1500 compounds was created to optimize antimalarial activity.
  • Synthesis and Evaluation: The synthesized derivatives were evaluated for their potency, leading to the identification of several promising candidates for further development.

Anticancer Activity

The sulfonamide class has been linked to various anticancer activities due to their ability to inhibit specific enzymes involved in tumor growth. Research indicates that certain derivatives of this compound exhibit selective cytotoxicity against cancer cell lines .

Key Findings:

  • Mechanism: These compounds may induce apoptosis in cancer cells by disrupting metabolic pathways.
  • Case Studies: In vitro studies have demonstrated that some derivatives can inhibit cancer cell proliferation at micromolar concentrations.

Summary Table of Applications

Application TypeKey FindingsExample CompoundsReferences
AntifungalEffective against Candida species with MIC ≤ 25 µg/mLPyridine-3-sulfonamides
AntimalarialIC50 values as low as 2.24 µM against Plasmodium falciparumThis compound
AnticancerInduces apoptosis in cancer cell linesVarious derivatives

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on both the triazolopyridine core and the aryl sulfonamide group. Key analogs include:

Compound Name Core Substituent Aryl Group Substituents Key Modifications
N-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (Target) None 4-OCH3 Baseline structure
N-(4-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6g) 3-CH3 4-Cl Chlorine enhances electron withdrawal
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (8e) 3-CH2CH3 4-OCH3, 3-F-Bn* Ethyl and fluorobenzyl enhance lipophilicity
N-(3,5-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (6a) None 3,5-F2 Difluoro substitution improves target affinity
N-[(4-Methoxyphenyl)methyl]-3-methyl-N-(4-methylphenyl)-...-6-sulfonamide (P048-0398) 3-CH3 4-OCH3-Bn, 4-CH3 Dual aryl substitution modulates logP (3.25)

*Bn = benzyl

Key Observations :

  • Electron-Donating Groups (e.g., OCH3) : The 4-methoxyphenyl group in the target compound enhances solubility and may facilitate hydrogen bonding .
  • Alkyl Substituents (e.g., CH3, CH2CH3) : Methyl or ethyl groups on the triazolopyridine core (e.g., 6g, P048-0398) improve metabolic stability but may reduce solubility .

Physicochemical Properties

Compound Molecular Weight logP Melting Point (°C) Water Solubility (logSw)
Target Compound ~422 (estimated) ~3.0 Not reported Not reported
6g 322.76 2.70 206–208 -3.32 (estimated)
8e 441.2 3.18 158–159 -3.5 (estimated)
P048-0398 422.5 3.25 Not reported -3.32

Trends :

  • Higher logP values correlate with bulkier substituents (e.g., ethyl in 8e) or dual aryl groups (P048-0398) .
  • Chlorine (6g) slightly reduces logP compared to methoxy or methyl groups due to its polar nature .

Mechanistic Insights :

  • Compound 8e ’s ethyl and fluorobenzyl groups likely enhance hydrophobic interactions with falcipain-2’s active site, explaining its superior IC50 .
  • The target compound’s 4-methoxyphenyl group may mimic natural substrates, but activity data is pending .

Biological Activity

N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves a multi-step process that typically includes the formation of the triazole ring and subsequent sulfonamide functionalization. For example, a study detailed the preparation of various [1,2,4]triazolo derivatives through reactions involving hydrazine derivatives and substituted pyridines. The final products were characterized using techniques such as NMR and mass spectrometry to confirm their structures and purity .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties . In vitro studies have shown that derivatives of this compound exhibit significant inhibition against various bacterial strains. For instance, one study reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for some derivatives against pathogens like Staphylococcus aureus .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Staphylococcus epidermidis

Antimalarial Activity

Research has also highlighted the antimalarial potential of this compound. A series of sulfonamide derivatives were evaluated for their efficacy against Plasmodium falciparum, with some showing IC50 values as low as 2.24 μM. This suggests that modifications to the triazolo-pyridine scaffold can enhance antimalarial activity .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For example:

  • Antimicrobial Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Antimalarial Mechanism : It is believed to inhibit falcipain-2, an enzyme critical for the survival of Plasmodium species .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • In Vitro Studies : Various derivatives were tested against a panel of pathogens to determine their antimicrobial efficacy. Results indicated a strong correlation between structural modifications and enhanced bioactivity.
  • Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of these compounds to target enzymes involved in disease processes. Such studies help in understanding how structural features influence biological activity .

Q & A

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, and how is structural confirmation performed?

Methodological Answer: The compound is synthesized via cyclocondensation of 2-hydrazinylpyridine-5-sulfonamide intermediates with ortho-esters (e.g., methyl ortho-propionate). For example, This compound (compound 6d in ) was prepared by reacting 2-hydrazinyl-N-(4-methoxyphenyl)pyridine-5-sulfonamide with methyl ortho-propionate under reflux, yielding 68% product . Structural confirmation relies on:

  • 1H-NMR : Signals for methoxy (δ 3.66 ppm), ethyl (δ 1.28–3.09 ppm), and sulfonamide NH (δ 10.22 ppm).
  • 13C-NMR : Peaks corresponding to the triazolo-pyridine core and aryl substituents.
  • Elemental Analysis : Matching calculated and observed C, H, N, and S percentages (e.g., C 54.03% vs. 54.20% calculated) .

Q. What spectroscopic techniques are critical for characterizing sulfonamide derivatives of triazolo-pyridines?

Methodological Answer: Key techniques include:

  • 1H/13C-NMR : Identifies substituent patterns (e.g., methoxy, alkyl groups) and confirms cyclization. For example, the NH proton in sulfonamides appears as a broad singlet (δ ~10–11 ppm) and disappears upon D2O exchange .
  • IR Spectroscopy : Detects sulfonamide S=O stretches (~1350–1150 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., loss of SO2 or aryl groups).

Advanced Research Questions

Q. How do substituents on the aryl group affect the synthesis yield and reaction kinetics of triazolo-pyridine sulfonamides?

Methodological Answer: Substituents influence reactivity via steric/electronic effects:

  • Electron-donating groups (e.g., 4-methoxy) : Increase nucleophilicity of the hydrazine intermediate, improving cyclization yields (e.g., 68% for 6d vs. 70% for 6c with 3-methyl substitution) .
  • Halogens (e.g., 4-fluoro) : May reduce yields due to steric hindrance (e.g., 6e at 80% vs. 6f with 3-chloro at 77%) .
  • Kinetic Studies : Solvent-free conditions (e.g., compound 10 in ) can enhance yields (93%) by reducing side reactions compared to reflux methods .

Q. How can solvent-free synthesis or green chemistry principles optimize the preparation of triazolo-pyridine derivatives?

Methodological Answer: Solvent-free reactions minimize waste and improve efficiency:

  • Example : Fusion of intermediates under solvent-free conditions (e.g., compound 10 in ) achieved 93% yield vs. 77% for reflux methods .
  • Microwave-assisted synthesis : Reduces reaction time and energy consumption (not directly observed in evidence but inferred as a best practice).

Q. How to resolve contradictions in reaction yields reported under varying synthetic conditions?

Methodological Answer: Discrepancies arise from parameters like temperature, solvent, and catalyst loading:

  • Case Study : Compound 7 in was synthesized via two methods:
    • Method A : 78% yield using conventional heating.
    • Method B : 92% yield with optimized catalyst and solvent .
  • Resolution : Controlled experiments (varying one parameter at a time) and kinetic profiling (e.g., TLC monitoring) identify optimal conditions.

Q. What computational or in silico methods are recommended to predict the biological activity of triazolo-pyridine sulfonamides?

Methodological Answer:

  • Molecular Docking : Predict binding affinity to targets (e.g., antimalarial dihydrofolate reductase for compound 6d ) .
  • QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett σ values) with activity.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP for 6d : ~2.5, suggesting moderate lipophilicity).

Q. How to design analogs to improve metabolic stability or reduce toxicity?

Methodological Answer:

  • Strategies :
    • Introducing fluorine : Enhances metabolic stability (e.g., 6e with 4-fluoro substitution) .
    • Reducing electrophilicity : Replace labile groups (e.g., ester-to-amide bioisosterism).
  • In Vitro Assays : Microsomal stability tests (e.g., liver microsomes) quantify degradation rates.

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